molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine

Cat. No. B2501579
CAS RN: 681271-51-2
M. Wt: 424.89
InChI Key: VBKXRKTZAJYNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of piperazine derivatives and has a molecular formula of C21H19ClN6O2.

Scientific Research Applications

Antitumor and Anticancer Activities

  • Antitumor Properties : Compounds similar to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, specifically 1,2,4-triazine derivatives with piperazine amide moieties, have shown promise as antiproliferative agents, particularly against breast cancer cells. The effectiveness of these compounds has been assessed through various methods, including flow cytometric analysis, highlighting their potential in cancer treatment (Yurttaş et al., 2014).

  • Prostate Cancer Treatment : Novel Mannich bases derived from compounds structurally similar to the one have demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).

Antipsychotic Potential

  • Potential as Antipsychotic Agents : Certain compounds, including those with a chemical structure akin to this compound, have been evaluated for their potential as antipsychotic drugs. These compounds exhibit affinity for dopamine and serotonin receptors, indicating their relevance in the treatment of psychiatric disorders (Raviña et al., 2000).

Antimicrobial Properties

  • Antimicrobial Effects : Some derivatives, including those related to this compound, have demonstrated antimicrobial properties. These compounds have been found effective against various Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in the field of infectious diseases (Bektaş et al., 2007).

Estrogen Receptor Binding and Antiproliferative Activities

  • Estrogen Receptor Binding and Antiproliferative Effects : Certain compounds, structurally related to this compound, have shown binding affinity to estrogen receptors and have exhibited antiproliferative activities against cancer cell lines, suggesting potential use in cancer therapeutics (Parveen et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

This compound interacts with the histamine H1 receptor, exhibiting high specific affinity . The compound’s interaction with its target results in the inhibition of the receptor, thereby reducing the allergic response.

Biochemical Pathways

The compound this compound affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, it disrupts the normal signaling of histamine, a key mediator in allergic reactions. This disruption can lead to downstream effects such as the reduction of inflammation and allergic symptoms.

Pharmacokinetics

The compound’s high affinity for the h1 receptor suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the H1 receptor and the subsequent reduction of histamine-mediated responses . This can lead to a decrease in symptoms associated with allergies, such as inflammation and itching.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the compound’s effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound.

properties

IUPAC Name

6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKXRKTZAJYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.